(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(5,6-dimethylpyridin-3-yl)propanoic acid
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Overview
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(5,6-dimethylpyridin-3-yl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a pyridine ring, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(5,6-dimethylpyridin-3-yl)propanoic acid typically involves multiple steps:
Fmoc Protection:
Pyridine Ring Formation: Synthesis of the pyridine ring, often through cyclization reactions.
Coupling Reactions: Coupling of the protected amine with the pyridine derivative.
Final Deprotection and Purification: Removal of the Fmoc group and purification of the final product.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine ring.
Reduction: Reduction reactions can occur at various functional groups, including the carbonyl group.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Protecting Group Chemistry: The Fmoc group is widely used in peptide synthesis to protect amine functionalities.
Biology
Bioconjugation: The compound can be used to link biomolecules for various applications, including drug delivery and diagnostics.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals due to its unique structural features.
Industry
Material Science: Applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(5,6-dimethylpyridin-3-yl)propanoic acid depends on its specific application. In bioconjugation, it may act by forming stable covalent bonds with target molecules. In drug development, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
Comparison with Similar Compounds
Similar Compounds
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid: Similar structure but with a phenyl ring instead of a pyridine ring.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methylphenyl)propanoic acid: Contains a methyl-substituted phenyl ring.
Uniqueness
The presence of the 5,6-dimethylpyridin-3-yl group in (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(5,6-dimethylpyridin-3-yl)propanoic acid provides unique electronic and steric properties that may enhance its reactivity and specificity in certain applications.
Properties
Molecular Formula |
C25H24N2O4 |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
(2S)-3-(5,6-dimethylpyridin-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C25H24N2O4/c1-15-11-17(13-26-16(15)2)12-23(24(28)29)27-25(30)31-14-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-11,13,22-23H,12,14H2,1-2H3,(H,27,30)(H,28,29)/t23-/m0/s1 |
InChI Key |
GDZKQLADQAYGGQ-QHCPKHFHSA-N |
Isomeric SMILES |
CC1=CC(=CN=C1C)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
CC1=CC(=CN=C1C)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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